 
            | REACTION_CXSMILES | CO[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.[O:17](C1C=CC(C)=CC=1)C1C=CC=CC=1>[Sb].[Cs].[Tl].[V].[P].[K].[Cs].[V].[Co]=O.[Fe]>[C:10]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:17])=[CH:7][CH:8]=1)([CH3:16])([CH3:15])[CH3:11] |f:1.2,3.4.5.6,7.8.9.10.11.12,^1:31,32,35,36| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    COC1=CC=C(C=C1)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            p-phenoxytoluene toluene                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C.O(C1=CC=CC=C1)C1=CC=C(C=C1)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            aldehydes                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            vanadium-thallium-cesium-antimony                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Sb].[Cs].[Tl].[V]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            vanadium-cesium-potassium-phosphorus iron-cobalt-oxide                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [P].[K].[Cs].[V].[Co]=O.[Fe]                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles |  | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)(C)C1=CC=C(C=O)C=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| YIELD: PERCENTYIELD | 56% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |